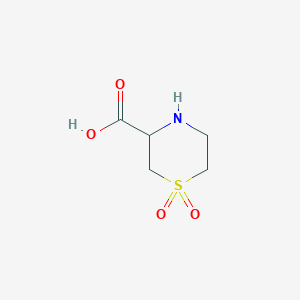

1,1-dioxo-1,4-thiazinane-3-carboxylic acid

Description

Overview of Nitrogen-Sulfur Heterocycles in Organic Synthesis

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental in organic chemistry. Those incorporating both nitrogen and sulfur atoms are of particular interest due to the unique electronic properties and reactivity these heteroatoms impart. The presence of both a Lewis basic nitrogen and a sulfur atom, which can exist in various oxidation states, leads to a rich and complex chemistry. These heterocyles are integral components in a wide array of pharmaceuticals, agrochemicals, and dyes. Their synthesis and functionalization are key areas of research in organic synthesis, with continuous development of new methodologies to access these important molecular frameworks.

Classification and Structural Isomerism of Thiazinanes

Thiazinanes are six-membered saturated heterocyclic rings containing one nitrogen atom and one sulfur atom. The relative positions of these heteroatoms within the ring give rise to three structural isomers.

The three isomers of thiazinane are distinguished by the numerical locants of the nitrogen and sulfur atoms in the ring:

nih.govsigmaaldrich.com-Thiazinane: The nitrogen and sulfur atoms are adjacent to each other.

nih.govontosight.ai-Thiazinane: The nitrogen and sulfur atoms are separated by one carbon atom.

nih.govmdpi.com-Thiazinane: The nitrogen and sulfur atoms are positioned opposite to each other in the ring. nih.gov

The specific arrangement of the heteroatoms significantly influences the chemical and physical properties of the thiazinane derivative, including its conformational preferences and reactivity.

The term "1,1-dioxo" indicates that the sulfur atom in the thiazinane ring is oxidized to a sulfone group (–SO₂–). researchgate.net This transformation is typically achieved through oxidation of the parent thiazinane. The presence of the sulfone group has a profound impact on the molecule's properties. It introduces a highly polar and electron-withdrawing moiety, which can alter the molecule's solubility, crystal packing, and biological activity. In many cases, the oxidation of a sulfide (B99878) to a sulfone is a key step in the synthesis of pharmacologically active compounds.

Historical Context and Significance of Thiazinane-Containing Molecular Scaffolds

The thiazinane scaffold is a core component of many biologically active molecules and has a rich history in medicinal chemistry. Derivatives of thiazinanes have been investigated for a wide range of therapeutic applications. For instance, the phenothiazine (B1677639) class of drugs, which features a 1,4-thiazine ring fused with two benzene (B151609) rings, has been used in the treatment of psychosis. ontosight.ai Furthermore, the cephalosporin (B10832234) class of antibiotics contains a dihydro-1,3-thiazine ring fused to a β-lactam ring, highlighting the importance of this heterocyclic system in the development of life-saving medicines. ontosight.airesearchgate.net The versatility of the thiazinane scaffold continues to make it an attractive target for the design and synthesis of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxo-1,4-thiazinane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4S/c7-5(8)4-3-11(9,10)2-1-6-4/h4,6H,1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAKHTONXJJHHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC(N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1 Dioxo 1,4 Thiazinane 3 Carboxylic Acid and Its Derivatives

Synthesis of the 1,4-Thiazinane Ring System

The formation of the saturated 1,4-thiazinane ring, a six-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 4, is the initial critical phase in the synthesis of the target compound. Methodologies generally focus on forming the two new carbon-heteroatom bonds or a carbon-carbon bond to close the ring.

A classical and widely utilized approach to constructing thiazinane rings involves the cyclization of linear precursors that already contain the requisite amino and thiol functionalities in a suitable relationship. The reaction of β- or γ-aminoalkylthiols with appropriate electrophiles is a direct method for forming the heterocyclic system. nih.gov For instance, the cyclization of DL-Homocysteine, which contains a γ-amino and a thiol group, with aldehydes such as benzaldehyde (B42025) can yield 1,3-thiazinane-4-carboxylic acid derivatives. nih.gov While this example illustrates the formation of the 1,3-isomer, similar principles apply to the synthesis of the 1,4-thiazinane scaffold by selecting precursors with the appropriate spacing between the amino and thiol groups.

Key strategies often involve the condensation of a bifunctional compound like an aminoalkylthiol with a bifunctional electrophile. For example, the reaction between 2-aminothiophenols and α-halo ketones or esters, such as bromopyruvates, is a common route to benzo-fused 1,4-thiazine derivatives. beilstein-journals.orgnih.gov These methods typically proceed via an initial nucleophilic substitution followed by an intramolecular cyclization.

Table 1: Examples of Cyclization Reactions for Thiazine (B8601807) Ring Formation

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 2-Aminobenzenethiol | Ethyl 2-bromoalkanoates | 2H-Benzo[b] beilstein-journals.orgacs.orgthiazin-3(4H)-one | beilstein-journals.orgnih.gov |

| 2-Aminobenzenethiol | 2-Chloroacetic acid | 2H-Benzo[b] beilstein-journals.orgacs.orgthiazin-3(4H)-one | beilstein-journals.orgnih.gov |

| DL-Homocysteine | Benzaldehyde | 2-Phenyl-1,3-thiazinane-4-carboxylic acid | nih.gov |

Modern organic synthesis has increasingly employed powerful cyclization reactions that form a carbon-carbon bond to construct cyclic systems. Among these, Ring-Closing Metathesis (RCM) has emerged as a versatile and highly effective method for synthesizing a wide array of unsaturated rings, including heterocycles containing nitrogen and sulfur. wikipedia.orgnih.gov

RCM utilizes metal catalysts, most notably those based on ruthenium, to facilitate the intramolecular metathesis of a diene. wikipedia.orgorganic-chemistry.org In the context of 1,4-thiazinane synthesis, a precursor containing two terminal alkene functionalities, appropriately positioned on the nitrogen and sulfur atoms or their adjacent carbons, would undergo cyclization. This reaction forms a C=C double bond within the newly formed ring and releases a volatile byproduct, typically ethylene, which drives the reaction to completion. organic-chemistry.org The resulting unsaturated thiazinane can then be hydrogenated to afford the saturated 1,4-thiazinane ring system. The functional group tolerance of modern RCM catalysts allows for this strategy to be applied to complex substrates, making it a powerful tool for accessing substituted thiazinanes. wikipedia.org

Introduction of the 1,1-Dioxo (Sulfone) Group

The conversion of the sulfide (B99878) linkage in the thiazinane ring to a sulfone is a critical step to arrive at the 1,1-dioxo-1,4-thiazinane core structure. This transformation can be achieved either by oxidizing a pre-formed thiazinane ring or by constructing the ring from a precursor that already contains the sulfur atom in the +6 oxidation state.

The most straightforward method for introducing the sulfone group is the direct oxidation of the corresponding 1,4-thiazinane derivative. This approach is widely used due to the reliability of sulfide oxidation chemistry. The sulfur atom in a sulfide is susceptible to oxidation, first to a sulfoxide (B87167) and then to a sulfone. acsgcipr.org Careful selection of the oxidant and reaction conditions is necessary to achieve the desired sulfone product without over-oxidation or degradation of other functional groups in the molecule. acsgcipr.orgorganic-chemistry.org

A variety of oxidizing agents can be employed to convert sulfides to sulfones. organic-chemistry.org Potassium permanganate (B83412) (KMnO₄) is a powerful and classical oxidizing agent capable of effecting this transformation. libretexts.orggoogle.com For example, 2,3-substituted-1,3-thiazinan-4-ones have been successfully oxidized to the corresponding 1,3-thiazinan-4-one-1,1-dioxide derivatives using KMnO₄. nih.govsemanticscholar.org The reaction conditions for KMnO₄ oxidations can vary depending on the substrate, but they often proceed until carboxylic acids are formed from other oxidizable groups, highlighting its potent nature. libretexts.orgmasterorganicchemistry.compatsnap.com

Other reagents are also commonly used, offering different levels of reactivity and selectivity. Hydrogen peroxide (H₂O₂) is a greener alternative and is often used in conjunction with a catalyst. organic-chemistry.orggoogle.com The choice of oxidant can be critical for achieving high yields and avoiding unwanted side reactions.

Table 2: Common Oxidative Reagents for Sulfide to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Acidic or basic medium | Powerful, can lead to over-oxidation of other functional groups. | nih.govgoogle.comsemanticscholar.org |

| Hydrogen Peroxide (H₂O₂) | Often with a catalyst (e.g., metal carbides, trifluoroacetophenone) | "Green" oxidant; selectivity can be controlled by conditions. | organic-chemistry.orggoogle.com |

| Urea-Hydrogen Peroxide | With phthalic anhydride (B1165640) in ethyl acetate (B1210297) | Metal-free, environmentally benign method. | organic-chemistry.org |

| Sodium Perborate | Acetic acid | Effective for selective oxidation. |

An alternative to direct oxidation is a synthetic strategy where the sulfone moiety is incorporated into one of the acyclic precursors before the ring-closing step. This approach can be advantageous as it avoids exposing the potentially sensitive heterocyclic ring system to harsh oxidative conditions.

One such method involves the use of sulfonyl acetates. For instance, ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetates can react with various aromatic aldehydes and amines in a reaction catalyzed by L-proline to produce ethyl 1,1-dioxo-1,4-thiazinane-2-carboxylates. nih.gov This multicomponent reaction assembles the 1,1-dioxo-1,4-thiazinane ring in a single step from acyclic starting materials that already contain the sulfone group. This strategy provides a convergent and efficient route to highly functionalized 1,1-dioxo-thiazinane derivatives. nih.gov

Direct Oxidation of Thiazinane Precursors

Incorporation of the Carboxylic Acid Functionality

The introduction of a carboxylic acid group at the C-3 position of the 1,4-thiazinane ring is a critical step in the synthesis of the target molecule. The primary approaches involve either the direct incorporation of this functionality during the ring formation or the hydrolysis of a precursor ester group.

Strategies for Carboxyl Group Introduction at C-3

A prevalent strategy for constructing the 1,4-thiazinane-3-carboxylic acid scaffold is through the cyclocondensation of a bifunctional amino-thiol with a suitable three-carbon building block already possessing a carboxyl or ester functionality. One common method involves the reaction of 2-aminoethanethiol or its derivatives with bromopyruvic acid or its corresponding esters. beilstein-journals.org This reaction directly establishes the 1,4-thiazine ring with the desired carboxylic acid or ester group at the C-3 position.

However, the stability of 4H-benzo[b] beilstein-journals.orgnih.govthiazine-3-carboxylic acid derivatives has been noted to be low under both acidic and basic conditions, which can complicate their synthesis and subsequent handling. beilstein-journals.org This instability underscores the need for mild reaction conditions during the cyclization and subsequent work-up procedures to prevent decomposition.

An alternative approach involves a linear synthesis where the carboxylic acid-containing moiety is first coupled with an amino acid, and the thiazinane ring is assembled in a subsequent step. beilstein-journals.org This can be a valuable strategy when direct cyclization proves to be low-yielding or leads to unstable products.

Ester Hydrolysis Approaches

In many synthetic routes, the carboxylic acid functionality is introduced in a protected form, typically as an ester, to avoid potential side reactions. The final step in these syntheses is the hydrolysis of the ester to yield the desired carboxylic acid. The choice of hydrolysis conditions is crucial to ensure high yields and prevent the degradation of the thiazinane ring.

For the hydrolysis of ethyl 2-aryl-1,2-thiazinane-6-carboxylate-1,1-di-oxides, the use of methanolic potassium hydroxide (B78521) (KOH) has been reported to be effective. nih.gov This suggests that basic hydrolysis can be a viable method for de-esterification of 1,1-dioxo-1,4-thiazinane-3-carboxylate esters. However, it is important to note that for related benzothiazine systems, alkaline hydrolysis has been observed to cause destruction of the thiazine ring, while acidic hydrolysis can lead to decarboxylation. semanticscholar.org Therefore, the optimization of hydrolysis conditions, such as the choice of base, solvent, temperature, and reaction time, is critical to achieve a clean conversion to the carboxylic acid without compromising the integrity of the 1,1-dioxo-1,4-thiazinane ring.

The following table summarizes representative conditions for ester hydrolysis in related thiazinane systems:

| Ester Precursor | Hydrolysis Conditions | Product | Reference |

| Ethyl 2-aryl-1,2-thiazinane-6-carboxylate-1,1-di-oxide | Methanolic KOH | 2-Aryl-1,2-thiazinane-6-carboxylic acid | nih.gov |

| Imidazo[4,5-e]thiazolo[2,3-c] beilstein-journals.orgnih.govnih.govtriazine esters | Aqueous KOH | Corresponding carboxylic acids | beilstein-journals.org |

| 1-R-4-hydroxy-2,2-dioxo-1Н-2λ6,1-benzothiazine-3-carboxylate esters | HCl–AcOH–H2O | Decarboxylation products | semanticscholar.org |

| 1-R-4-hydroxy-2,2-dioxo-1Н-2λ6,1-benzothiazine-3-carboxylate esters | Alkaline medium | Ring destruction products | semanticscholar.org |

Stereoselective and Asymmetric Synthesis

The development of stereoselective and asymmetric methods for the synthesis of 1,1-dioxo-1,4-thiazinane-3-carboxylic acid and its derivatives is of significant interest, as the stereochemistry of such molecules can profoundly influence their biological activity.

Enantioselective Routes to Chiral 1,4-Thiazinane-3-carboxylic Acid Derivatives

The enantioselective synthesis of chiral 1,4-thiazinane-3-carboxylic acid derivatives can be approached through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and chiral starting materials. While specific examples for the direct asymmetric synthesis of this compound are not extensively documented, general principles of asymmetric synthesis can be applied.

One potential route involves the use of chiral auxiliaries attached to either the nitrogen or the carboxylic acid functionality to direct the stereochemical outcome of key bond-forming reactions. tcichemicals.com For instance, a chiral auxiliary on the nitrogen atom could influence the stereoselectivity of the cyclization step.

Asymmetric catalysis offers another powerful tool. For example, the asymmetric hydrogenation of a dehydroamino acid precursor containing the thiazine moiety could establish the chiral center at C-3. beilstein-journals.org While this has been explored for related benzothiazine derivatives, its application to the 1,4-thiazinane system remains an area for further investigation.

Diastereoselective Synthesis of Thiazinane Dioxides

The synthesis of substituted this compound derivatives with multiple stereocenters requires diastereoselective methods. The diastereoselectivity can be introduced during the formation of the thiazinane ring or in a subsequent functionalization step.

One reported method for the synthesis of 1,2-thiazinane-1,1-dioxide derivatives as diastereoisomers involves the cyclization of corresponding amino-halides or amino-alcohols. nih.gov This indicates that the stereochemistry of the starting materials can influence the diastereomeric outcome of the cyclization.

Furthermore, the oxidation of a pre-existing chiral 1,4-thiazinane-3-carboxylate can also be a key step where diastereoselectivity is important. The stereochemistry of the substituents on the ring can direct the approach of the oxidizing agent, leading to the preferential formation of one diastereomer of the corresponding 1,1-dioxide. While specific studies on the diastereoselective oxidation of 1,4-thiazinane-3-carboxylates are limited, the oxidation of other chiral thiazolidines to their corresponding dioxides has been shown to proceed with varying degrees of diastereoselectivity depending on the oxidant and the substrate. rsc.org

Resolution of Racemic Mixtures via Asymmetric Transformation

When a racemic mixture of this compound or its ester precursor is obtained, resolution techniques can be employed to separate the enantiomers.

A notable method for obtaining optically active 1,4-thiazinane-3-carboxylic acid involves the optical resolution of its precursor, (RS)-2-amino-3-[(2-chloroethyl)sulfanyl]propanoic acid hydrochloride, by preferential crystallization. nih.gov This method takes advantage of the fact that the racemic precursor exists as a conglomerate, allowing for the separation of the enantiomers through seeding and controlled crystallization. The separated enantiomers of the precursor can then be cyclized to yield the corresponding enantiomerically pure (R)- and (S)-1,4-thiazinane-3-carboxylic acids. nih.gov

Another common strategy for the resolution of racemic carboxylic acids is the formation of diastereomeric salts with a chiral amine. rsc.org The resulting diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the carboxylic acid can be recovered by treatment with an acid.

Enzymatic resolution is also a powerful technique for obtaining enantiomerically pure compounds. Lipases are commonly used to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. nih.govresearchgate.net This kinetic resolution can provide access to both the hydrolyzed carboxylic acid and the unreacted ester in high enantiomeric purity. The application of enzymatic resolution to racemic 1,1-dioxo-1,4-thiazinane-3-carboxylate esters presents a promising avenue for the preparation of the individual enantiomers.

The following table outlines various resolution strategies applicable to the synthesis of chiral 1,4-thiazinane-3-carboxylic acid derivatives:

| Resolution Method | Substrate | Resolving Agent/Method | Products | Reference |

| Preferential Crystallization | (RS)-2-Amino-3-[(2-chloroethyl)sulfanyl]propanoic acid hydrochloride | Seeding with one enantiomer | (R)- and (S)-2-Amino-3-[(2-chloroethyl)sulfanyl]propanoic acid hydrochloride | nih.gov |

| Diastereomeric Salt Formation | Racemic carboxylic acid | Chiral amine | Separated diastereomeric salts, leading to enantiopure carboxylic acid | rsc.org |

| Enzymatic Kinetic Resolution | Racemic ester | Lipase | Enantiopure carboxylic acid and enantiopure ester | nih.govresearchgate.net |

Reaction Mechanism Studies in Synthesis

Delving into the reaction mechanisms provides fundamental insights into the formation of this compound, enabling optimization of reaction conditions and the development of more efficient synthetic routes.

Investigation of Intermediate Formation during Cyclization

The formation of the 1,4-thiazinane ring is a critical step in the synthesis of the target molecule. While direct mechanistic studies on the cyclization leading to this compound are not extensively documented, the cyclization of related β- and γ-aminoalkylthiols with aldehydes to form thiazinane derivatives is a well-established process. nih.gov For instance, the reaction of homocysteine with aldehydes yields 1,3-thiazinane-4-carboxylic acid derivatives, highlighting the facile nature of this ring-forming reaction. nih.gov

A plausible pathway for the formation of the 1,4-thiazinane-3-carboxylic acid backbone involves the condensation of a substituted aminoethanethiol (B8698679) with a three-carbon carbonyl compound bearing a carboxylic acid or its ester equivalent. The reaction likely proceeds through the initial formation of a Schiff base (imine) between the amine and the carbonyl group, or a hemithioacetal between the thiol and the carbonyl. Subsequent intramolecular nucleophilic attack of the thiol on the imine, or the amine on the hemithioacetal, would lead to the cyclized 1,4-thiazinane ring. The specific intermediates and the rate-determining step would be influenced by the reaction conditions, such as pH and the nature of the substituents.

In the context of L-proline catalyzed syntheses of related 1,1-dioxo-1,4-thiazinane-2-carboxylates, the proposed mechanism involves the formation of enamine-imine intermediates. nih.gov This suggests that for analogous syntheses of the 3-carboxylic acid derivative, similar intermediates could be pivotal in the cyclization process.

Mechanistic Insights into Oxidation Reactions

The conversion of the sulfide in the 1,4-thiazinane ring to a sulfone (1,1-dioxo) is a key transformation. The oxidation of sulfides to sulfones typically proceeds through a two-step mechanism involving a sulfoxide intermediate. organic-chemistry.org

Step 1: Oxidation to Sulfoxide The initial step is the oxidation of the sulfide to a sulfoxide. This is generally achieved using a variety of oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA), or metal-based oxidants. The reaction involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. The stereochemistry of this oxidation can often be controlled, leading to chiral sulfoxides if a chiral oxidant or catalyst is employed.

Step 2: Oxidation of Sulfoxide to Sulfone The second step involves the further oxidation of the sulfoxide to the sulfone. This step typically requires stronger oxidizing conditions or a second equivalent of the oxidizing agent. The mechanism is similar to the first oxidation, with the sulfur atom of the sulfoxide acting as a nucleophile. Due to the presence of the electron-withdrawing oxygen atom in the sulfoxide, this step is generally slower than the first oxidation, allowing for the isolation of the sulfoxide intermediate if desired.

For the synthesis of this compound, a common laboratory oxidant like potassium permanganate (KMnO₄) has been used for the oxidation of related 1,3-thiazinan-4-ones to their 1,1-dioxide derivatives. nih.gov The mechanism with permanganate would involve the formation of a cyclic manganate (B1198562) ester intermediate, which then collapses to form the sulfone and manganese dioxide. The presence of the carboxylic acid group on the thiazinane ring might influence the reaction rate and selectivity, potentially through intramolecular interactions.

Green Chemistry Approaches in 1,4-Thiazinane Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. The application of these principles to the synthesis of this compound is an area of active development.

Solvent Selection and Optimization

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. rsc.org For the synthesis of thiazine derivatives, a shift from traditional volatile organic compounds (VOCs) to greener alternatives is being explored.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of some benzothiazine derivatives has been successfully carried out in water. beilstein-journals.org Ionic liquids, which are salts with low melting points, offer another alternative due to their low vapor pressure, thermal stability, and potential for recyclability. While specific studies on the optimization of solvents for the synthesis of this compound are limited, the use of water or biodegradable solvents derived from renewable resources could significantly improve the green credentials of its synthesis. rsc.org Solvent-free conditions, where the reactants themselves act as the reaction medium, represent an even more environmentally friendly approach and have been utilized for the synthesis of some benzothiazine derivatives. beilstein-journals.org

| Solvent Type | Examples | Green Chemistry Advantages | Potential Applicability |

|---|---|---|---|

| Conventional | Toluene, Dichloromethane | Well-established reactivity | Traditional syntheses |

| Green | Water, Ethanol | Low toxicity, renewable | Aqueous-based cyclizations |

| Ionic Liquids | [BMIM][BF4] | Low vapor pressure, recyclable | Catalyst immobilization |

| Solvent-Free | Melt or solid-state | No solvent waste | High-temperature condensations |

Catalyst Development for Environmentally Benign Syntheses (e.g., L-Proline Catalysis)

The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates, improve selectivity, and reduce energy consumption, often under milder reaction conditions. Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool, with L-proline being a particularly versatile and environmentally benign catalyst. nih.gov

L-proline, a naturally occurring amino acid, is inexpensive, non-toxic, and readily available. nih.gov It can act as a bifunctional catalyst, with its secondary amine functioning as a Lewis base and its carboxylic acid as a Brønsted acid. nih.gov This dual reactivity allows it to catalyze a wide range of reactions, including the synthesis of 1,4-thiazinane derivatives. semanticscholar.org

In the synthesis of ethyl 6-(4-chlorobenzoyl)-1,1-dioxo-3,5-diaryl-1,4-thiazinane-2-carboxylates, L-proline has been shown to be an effective catalyst. semanticscholar.org The proposed mechanism involves the formation of an enamine from one of the carbonyl-containing starting materials and proline, which then reacts with an imine formed from an aldehyde and an amine. nih.gov This cascade of reactions, facilitated by the bifunctional nature of proline, leads to the formation of the thiazinane ring with high efficiency. libretexts.orgwpmucdn.com The use of L-proline avoids the need for potentially toxic metal catalysts and often allows for milder reaction conditions.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.com A reaction with high atom economy is one that generates minimal waste.

The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

To illustrate this concept for the synthesis of this compound, let's consider a hypothetical synthetic route:

Reactant A: 2-Aminoethanethiol (HS-CH₂-CH₂-NH₂)

Reactant B: Bromopyruvic acid (Br-CH₂-CO-COOH)

Oxidizing Agent: Hydrogen Peroxide (H₂O₂)

HS-CH₂-CH₂-NH₂ + Br-CH₂-CO-COOH + 2 H₂O₂ → C₄H₇NO₄S + HBr + 2 H₂O

| Component | Formula | Molecular Weight (g/mol) |

|---|---|---|

| 2-Aminoethanethiol | C₂H₇NS | 77.15 |

| Bromopyruvic acid | C₃H₃BrO₃ | 166.96 |

| Hydrogen Peroxide (2 equiv.) | 2 x H₂O₂ | 68.02 |

| Total Reactant MW | 312.13 | |

| This compound | C₄H₇NO₄S | 177.17 |

Based on this hypothetical route, the atom economy would be:

% Atom Economy = (177.17 / 312.13) x 100 ≈ 56.8%

This calculation highlights that a significant portion of the reactant atoms end up in byproducts (HBr and H₂O). To improve the atom economy, alternative synthetic strategies could be explored, such as addition reactions that incorporate all reactant atoms into the final product. Maximizing reaction efficiency not only reduces waste but also lowers the cost of production, aligning with the principles of sustainable chemistry. primescholars.com

Optimization of Synthetic Yields and Reproducibility

The efficient and reliable synthesis of this compound is paramount for its potential applications. Achieving high yields and consistent, reproducible results necessitates a systematic approach to optimize reaction parameters and implement robust process controls. This section details methodologies aimed at enhancing the synthetic output and ensuring the reliability of the process for this target compound and its derivatives.

Design of Experiments (DoE) for Reaction Parameter Optimization

Design of Experiments (DoE) is a powerful statistical methodology used to systematically investigate the effects of multiple variables on a process outcome. nih.govrsc.org By varying multiple factors simultaneously in a structured manner, DoE can efficiently identify optimal reaction conditions, uncover interactions between variables, and build a predictive model of the synthesis. rsc.orgbohrium.com This approach is more efficient than the traditional one-variable-at-a-time (OVAT) method, which can be time-consuming and may fail to identify the true optimal conditions due to interactions between factors. researchgate.net

For the synthesis of this compound, key reaction parameters that can be optimized using DoE include:

Temperature: Affects reaction rate and selectivity.

Concentration of reactants: Influences reaction kinetics and stoichiometry.

Catalyst loading: Critical for reactions requiring catalytic activation.

Solvent: Can significantly impact reaction efficiency and selectivity. rsc.org

Reaction time: Important for achieving complete conversion without product degradation.

A factorial design, such as a Box-Behnken design, can be employed to explore the reaction space. nih.gov This design allows for the investigation of multiple factors at different levels with a manageable number of experiments.

Table 1: Illustrative Box-Behnken Design for the Optimization of this compound Synthesis This interactive table showcases a hypothetical Design of Experiments (DoE) matrix for optimizing the synthesis. The yield is the measured response to changes in temperature, reactant concentration, and catalyst loading.

| Run | Temperature (°C) | Reactant A Concentration (mol/L) | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | 60 | 0.5 | 1 | 75 |

| 2 | 80 | 0.5 | 1 | 85 |

| 3 | 60 | 1.0 | 1 | 80 |

| 4 | 80 | 1.0 | 1 | 92 |

| 5 | 60 | 0.75 | 2 | 82 |

| 6 | 80 | 0.75 | 2 | 95 |

| 7 | 70 | 0.5 | 2 | 88 |

| 8 | 70 | 1.0 | 2 | 94 |

| 9 | 70 | 0.75 | 1.5 | 90 |

| 10 | 70 | 0.75 | 1.5 | 91 |

| 11 | 70 | 0.75 | 1.5 | 90.5 |

| 12 | 60 | 1.0 | 2 | 84 |

| 13 | 80 | 0.5 | 2 | 93 |

| 14 | 70 | 0.5 | 1 | 83 |

| 15 | 70 | 1.0 | 1 | 89 |

Note: The data in this table is illustrative and intended to demonstrate the application of DoE.

Analysis of the results from the DoE study would yield a mathematical model that describes the relationship between the factors and the reaction yield. This model can then be used to predict the optimal conditions for maximizing the yield of this compound.

Monitoring of Reaction Kinetics (e.g., in situ FTIR)

Understanding the kinetics of a reaction is fundamental to its optimization and control. In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for real-time monitoring of chemical reactions. nih.govyoutube.com By inserting a probe directly into the reaction vessel, spectra can be collected at regular intervals, providing a continuous profile of the concentrations of reactants, intermediates, and products. mdpi.com

For the synthesis of this compound, in situ FTIR can be used to:

Track the consumption of starting materials: By monitoring the disappearance of characteristic vibrational bands of the reactants.

Monitor the formation of the product: By observing the appearance and growth of vibrational bands unique to the this compound molecule.

Identify and monitor reaction intermediates: This can provide valuable mechanistic insights and help to identify potential bottlenecks or side reactions.

Determine the reaction endpoint: Precisely knowing when the reaction is complete can prevent unnecessary heating or stirring, which could lead to product degradation or the formation of impurities. mdpi.com

Table 2: Characteristic IR Frequencies for Monitoring the Synthesis of this compound This interactive table lists hypothetical characteristic infrared (IR) frequencies that could be used to monitor the progress of the synthesis in real-time. The disappearance of reactant peaks and the appearance of product peaks provide kinetic information.

| Compound/Functional Group | Characteristic Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Starting Material A (e.g., C=C stretch) | Alkene C=C stretch | ~1650 |

| Starting Material B (e.g., S-H stretch) | Thiol S-H stretch | ~2550 |

| Intermediate (e.g., C=O stretch) | Ester C=O stretch | ~1735 |

| Product (SO₂ stretch) | Asymmetric SO₂ stretch | ~1350-1300 |

| Product (SO₂ stretch) | Symmetric SO₂ stretch | ~1160-1120 |

| Product (C=O stretch) | Carboxylic acid C=O stretch | ~1710 |

Note: The wavenumbers are approximate and would need to be determined experimentally for the specific reaction.

The data obtained from in situ FTIR can be used to generate concentration-time profiles for each species, from which kinetic parameters such as reaction rates and activation energies can be calculated. This information is invaluable for developing a robust and well-understood synthetic process.

Methodological Strategies for Enhanced Reproducibility

Ensuring the reproducibility of a synthetic method is paramount, particularly in the context of fine chemical and pharmaceutical manufacturing. wu.ac.th Several strategies can be implemented to enhance the consistency and reliability of the synthesis of this compound.

Standard Operating Procedures (SOPs): Detailed and unambiguous SOPs should be established for all aspects of the synthesis, including the quality of starting materials, reagent addition rates, temperature control, and work-up procedures.

Raw Material Control: The purity and physical properties of starting materials and reagents can have a significant impact on the outcome of a reaction. Strict specifications should be set for all raw materials, and they should be tested for compliance before use.

Process Parameter Control: The critical process parameters identified through DoE studies must be tightly controlled during the synthesis. Automated reactor systems can be employed to ensure precise control of temperature, stirring speed, and reagent dosing.

Impurity Profiling: A thorough understanding of the potential impurities that can be formed during the synthesis is essential. Analytical methods, such as HPLC and GC-MS, should be developed and validated to monitor impurity levels in each batch.

Crystallization Control: If the final product is a solid, the crystallization process must be well-controlled to ensure a consistent particle size distribution, crystal form (polymorphism), and purity.

Table 3: Key Parameters for Ensuring Reproducibility This interactive table outlines critical parameters and their control strategies to ensure the reproducibility of the synthesis. Adherence to these criteria helps in achieving consistent product quality.

| Parameter | Control Strategy | Acceptance Criteria |

|---|---|---|

| Purity of Reactant A | Certificate of Analysis (CoA) review and identity testing | > 99.0% |

| Water Content of Solvent | Karl Fischer titration | < 0.05% |

| Reaction Temperature | Automated temperature control with logging | Setpoint ± 2 °C |

| Stirring Speed | Calibrated overhead stirrer | 300 ± 20 RPM |

| Final Product Purity | Validated HPLC method | > 99.5% |

| Residual Solvents | Validated GC-HS method | As per ICH guidelines |

Note: The data in this table is illustrative and represents typical parameters for a controlled chemical process.

Chemical Reactivity and Derivatization of 1,1 Dioxo 1,4 Thiazinane 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for derivatization, enabling the synthesis of a wide array of analogs through established synthetic protocols.

Esterification and Amidation Reactions

As with other carboxylic acids, 1,1-dioxo-1,4-thiazinane-3-carboxylic acid readily undergoes esterification and amidation. These reactions are fundamental for creating derivatives with modified polarity, solubility, and biological activity.

Esterification: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven process typically uses an excess of the alcohol as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. youtube.com While specific examples for this compound are not extensively documented, the principles of Fischer esterification are broadly applicable to this class of compounds.

Amidation: The formation of amides from the carboxylic acid moiety is another key transformation, often achieved using coupling agents to activate the carboxyl group for nucleophilic attack by an amine. A variety of modern catalytic systems, including those based on boron, titanium, and other transition metals, can facilitate the direct condensation of carboxylic acids and amines by removing the water formed during the reaction. mdpi.comresearchgate.net These methods are generally high-yielding and tolerate a wide range of functional groups.

Table 1: Common Conditions for Esterification and Amidation

| Transformation | Reagents & Conditions | General Mechanism | Notes |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄, TsOH), Heat | Acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com | Reversible reaction; often requires removal of water or use of excess alcohol. masterorganicchemistry.com |

| Amidation | Amine (R'-NH₂), Coupling Agent (e.g., DCC, EDC), or Catalytic System (e.g., TiF₄) | Activation of the carboxylic acid followed by nucleophilic attack by the amine. mdpi.com | A wide variety of catalysts and coupling agents are available to promote this reaction under mild conditions. mdpi.comresearchgate.net |

Decarboxylation Pathways

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a significant reaction for α-amino acids. For this compound, this transformation would yield 1,4-thiazinane 1,1-dioxide. Unlike β-keto acids, which decarboxylate readily upon heating, α-amino acids typically require more specific conditions.

Recent advancements in synthetic methodology have provided several pathways for the decarboxylation of α-amino acids, often involving radical intermediates. Photoredox catalysis, for instance, has emerged as a powerful tool for this purpose. nih.govprinceton.edumdpi.com In a typical photoredox-mediated process, single-electron oxidation of the carboxylate leads to the formation of a carboxyl radical, which then fragments, losing CO2 to generate an α-amino radical. nih.gov This reactive intermediate can then be trapped by various reagents to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net

In a related benzothiazine system, thermal decarboxylation of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid has been shown to occur at high temperatures (220-225 °C), yielding the corresponding decarboxylated benzothiazine. mdpi.com This suggests that while forcing conditions may be necessary, thermal decarboxylation is a potential pathway for the title compound.

Reactions at the 1,1-Dioxo (Sulfone) Group

The sulfone group is a defining feature of the molecule, significantly influencing its chemical and physical properties.

Stability and Transformation of the Sulfone Moiety under Various Conditions

The 1,1-dioxo (sulfone) group in the thiazinane ring is exceptionally stable. It is formed by the oxidation of the corresponding sulfide (B99878), typically using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium hydrogenpersulfate (Oxone®). nih.gov The sulfone itself is highly resistant to both further oxidation and reduction under standard chemical conditions. This chemical inertness makes the sulfone group a reliable and robust component of the molecular scaffold during other chemical modifications. The strong electron-withdrawing nature of the sulfone group decreases the electron density of the entire ring system and can influence the reactivity of adjacent functional groups. iucr.org

Reactions of the Thiazinane Ring System

The saturated six-membered thiazinane ring can participate in skeletal rearrangements, leading to either smaller or larger ring systems.

Ring Expansion and Contraction Rearrangements

While specific examples involving this compound are not well-documented, studies on related heterocyclic systems provide insight into potential rearrangement pathways.

Ring Contraction: Nucleophile-induced ring contraction has been observed in fused 1,4-benzothiazine systems. beilstein-journals.orgnih.gov This type of reaction proceeds through the cleavage of a sulfur-carbon bond within the thiazine (B8601807) ring, initiated by a nucleophile, followed by intramolecular cyclization to form a more stable, smaller ring system like a 1,3-benzothiazole. nih.gov Similar transformations have been reported for other sulfur-nitrogen heterocycles under thermal or acidic conditions. nih.govmdpi.com It is plausible that under specific conditions with potent nucleophiles, the 1,4-thiazinane ring could undergo a similar contraction.

Ring Expansion: Conversely, ring expansion reactions are also known in related systems. For example, base-induced skeletal rearrangements can convert five-membered thiazolidine rings into six-membered thiazine rings. nih.govresearchgate.net This process typically involves hydrolysis and a cascade of bond-breaking and bond-forming events that result in the expansion of the heterocyclic core. nih.gov Such reactivity highlights the potential for the thiazinane scaffold to be formed from smaller precursors under specific, often basic, conditions.

Electrophilic and Nucleophilic Substitutions on the Ring

The chemical reactivity of the 1,1-dioxo-1,4-thiazinane ring is significantly influenced by the electron-withdrawing nature of the sulfone group (-SO₂-). This group activates the adjacent methylene protons, making them susceptible to deprotonation and subsequent reaction with electrophiles.

Reactivity of Protons Alpha to the Sulfone Group: The protons on the carbon atoms adjacent to the sulfonyl group (C-2 and C-5) are acidic and can be removed by a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of substituents at these positions. This strategy is a common method for the functionalization of cyclic sulfones. For instance, the lithiation of cyclic sulfones followed by trapping with an electrophile allows for regioselective functionalization. While specific studies on this compound are not prevalent, the principles of sulfone chemistry suggest that C-2 and C-5 are primary sites for electrophilic substitution via a carbanion intermediate.

Nucleophilic Attack and Ring Transformations: The sulfone group is a stable functional group and generally a poor leaving group, making direct nucleophilic substitution on the sulfur atom or adjacent carbons difficult under normal conditions. researchgate.net However, the ring system can undergo transformations when reacted with certain nucleophiles under specific conditions. For example, related 1,1-dioxo-1,2-thiazine derivatives, which possess a masked 1,5-dicarbonyl structure, have been shown to react with nitrogen nucleophiles like hydroxylamine, ammonia, and primary amines, leading to a ring transformation into substituted pyridine derivatives. epa.gov This suggests that the 1,1-dioxo-1,4-thiazinane ring, while generally stable, could be susceptible to ring-opening or rearrangement reactions under harsh conditions or with specific reagents that can engage with both the ring structure and its functional groups.

Derivatization for Functional Group Modification

The modification of this compound is primarily achieved through reactions involving its two main functional groups: the carboxylic acid at C-3 and the secondary amine at N-4. These sites allow for the preparation of a wide range of analogues, complexation with metals, and conjugation to other molecules.

Preparation of Functionalized this compound Analogues

The synthesis of functionalized analogues can be achieved by either building the substituted ring system from modified precursors or by post-synthesis modification of the parent molecule.

Modification of the Carboxylic Acid: The carboxylic acid group is a versatile handle for derivatization. Standard organic reactions can be used to convert it into esters, amides, or other related functional groups. For example, esterification can be performed using reagents like isobutyl chloroformate (IBCF). researchgate.net Amide coupling reactions, facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), can link the carboxylic acid to various amines, peptides, or other scaffolds. mdpi.com

Modification of the Ring Nitrogen: The secondary amine (N-4) is nucleophilic and can be alkylated, acylated, or sulfonylated to introduce a variety of substituents. N-alkylation can provide access to a library of compounds with diverse properties.

Synthesis from Precursors: An alternative strategy involves the synthesis of the ring from already functionalized starting materials. For example, multi-component reactions have been used to synthesize related 1,1-dioxo-1,4-thiazinane-2-carboxylates. mdpi.comsemanticscholar.org Similarly, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been developed for the synthesis of enantioenriched α-difunctionalized cyclic sulfones, including derivatives of N-Boc thiomorpholine 1,1-dioxide, which is the protected parent ring of the target compound. acs.org

Table 1: Potential Derivatization Reactions and Corresponding Reagents

| Functional Group Targeted | Reaction Type | Reagent/Condition Examples | Resulting Analogue |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification | Isobutyl chloroformate (IBCF), Alcohol | Ester |

| Carboxylic Acid (-COOH) | Amide Coupling | Amine, EDCI/HOBt or DCC | Amide |

| Secondary Amine (-NH-) | N-Alkylation | Alkyl halide, Base | N-Alkyl derivative |

| Secondary Amine (-NH-) | N-Acylation | Acyl chloride, Base | N-Acyl derivative |

| α-Methylene (-CH₂-) | C-Alkylation | Strong base (e.g., n-BuLi), Electrophile | C-Alkyl derivative |

Complexation with Metal Ions (e.g., Iridium Complexes)

The nitrogen and oxygen atoms within this compound can act as donor ligands for metal ions, leading to the formation of coordination complexes. The secondary amine and the carboxylate group are particularly effective binding sites.

Research on related thiazinane structures has demonstrated their ability to form stable complexes with transition metals. For instance, a reaction between an iridium(III) complex, Ir(pba)₂(acac), and homocysteine resulted in the formation of an iridium complex containing a 1,3-thiazinane-4-carboxylic acid ligand. mdpi.comnih.gov This highlights the potential for the nitrogen and carboxylate groups to coordinate with iridium centers. Iridium(III) complexes are of significant interest due to their unique photophysical properties and applications in areas such as bioimaging and photodynamic therapy. nih.govpreprints.org

Similarly, palladium(II) complexes have been synthesized with thiazine and thiazoline derivative ligands. nih.gov These square-planar complexes, with the general formula [PdCl₂(L)], demonstrate that the N,S-heterocyclic scaffold is a viable ligand for palladium. The formation of such metal complexes can significantly alter the physicochemical properties of the parent molecule.

Table 2: Examples of Metal Complexes with Related Thiazinane Ligands

| Metal Center | Ancillary Ligands | Thiazinane Ligand | Resulting Complex Type | Reference |

|---|---|---|---|---|

| Iridium(III) | 4-(2-pyridyl)benzaldehyde (pba), acetylacetone (acac) | 1,3-Thiazinane-4-carboxylic acid | Coordination Complex | mdpi.comnih.gov |

| Palladium(II) | Chloride (Cl⁻) | Thiazine/Thiazoline derivatives | Square-Planar Complex | nih.gov |

Conjugation with Other Organic Scaffolds

The bifunctional nature of this compound makes it an excellent candidate for conjugation with other organic molecules, such as peptides, fluorescent dyes, or pharmacophores. This process, often referred to as bioconjugation when linked to biological macromolecules, can impart new properties or functionalities. acs.org

The primary handles for conjugation are the carboxylic acid and the secondary amine.

Carboxylic Acid-Mediated Conjugation: The carboxyl group can be activated and coupled to amino groups on other molecules to form stable amide bonds. This is a widely used strategy for linking small molecules to proteins, peptides, or other amine-containing scaffolds. mdpi.com

Amine-Mediated Conjugation: The secondary amine on the thiazinane ring can be reacted with activated carboxylic acids, isocyanates, or other electrophilic groups on a target scaffold. universiteitleiden.nl

These conjugation strategies allow for the incorporation of the this compound moiety into larger, more complex molecular architectures. Scaffold remodeling techniques, which strategically alter molecular frameworks, can be employed to precisely modify and conjugate carboxylic acids to create novel functional molecules. Furthermore, decarboxylative cross-coupling reactions represent an advanced method for linking heterocyclic carboxylic acids to other scaffolds, such as aryl halides, by forming new carbon-carbon bonds. acs.orgnih.gov

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline focusing on the specific NMR and mass spectrometry data for this compound. The required research findings, including ¹H NMR and ¹³C NMR chemical shifts, coupling constants, and mass spectrometry fragmentation patterns, are not present in the public domain resources accessed.

Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the principal functional groups within a molecule. For 1,1-dioxo-1,4-thiazinane-3-carboxylic acid, the IR spectrum is expected to be dominated by characteristic absorption bands corresponding to the sulfone and carboxylic acid moieties.

The sulfone group (SO₂) produces two distinct and strong stretching vibrations: an asymmetric stretch typically found in the 1350-1300 cm⁻¹ region and a symmetric stretch in the 1160-1120 cm⁻¹ region. The carboxylic acid functional group gives rise to several key bands. A very broad O–H stretching band is expected to appear over a wide range, from 3300 to 2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. libretexts.orgquimicaorganica.org The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated to be a strong, sharp peak between 1760 and 1690 cm⁻¹. libretexts.org Additional bands for the C–O stretch (1320-1210 cm⁻¹) and O–H bend (1440-1395 cm⁻¹) would further confirm its presence. libretexts.org

Table 1: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H Stretch | 3300 - 2500 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |

| Sulfone | S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| Sulfone | S=O Symmetric Stretch | 1160 - 1120 | Strong |

| Carboxylic Acid | C–O Stretch | 1320 - 1210 | Medium |

| Carboxylic Acid | O–H Bend | 1440 - 1395 | Medium |

X-ray Crystallography

X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of closely related structures, such as 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid monohydrate, illustrates the type of data obtained. mdpi.com

For this related compound, X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁/c. mdpi.com Such an analysis for this compound would definitively establish the stereochemistry at the C3 chiral center and provide precise measurements of the thiazinane ring's geometry.

Table 2: Example Crystallographic Data for a Related Compound (4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid monohydrate)

| Parameter | Value |

| Chemical Formula | C₁₀H₉NO₄S • H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7755(7) |

| b (Å) | 10.1006(9) |

| c (Å) | 14.856(1) |

| β (°) | 100.533(3) |

| Volume (ų) | 1147.1(2) |

| Z | 4 |

Data sourced from a study on a related benzothiazine derivative. mdpi.com

In the solid state, the conformation of the six-membered thiazinane ring is of significant interest. It would likely adopt a chair or twisted-chair conformation to minimize steric strain. X-ray crystallography would elucidate this conformation precisely.

Furthermore, this technique reveals the network of intermolecular interactions that stabilize the crystal lattice. For this compound, strong intermolecular hydrogen bonds are expected. The carboxylic acid group is an excellent hydrogen bond donor (O-H) and acceptor (C=O), and the sulfone oxygens can also act as strong hydrogen bond acceptors. It is highly probable that these groups would participate in an extensive three-dimensional hydrogen-bonding network, similar to that observed in the crystal structure of 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid, where the carboxylic acid, sulfone, and water molecules of crystallization are intricately linked. mdpi.com

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. This experimental data is compared against the theoretical values calculated from the molecular formula to support the compound's identity and purity. The molecular formula for this compound is C₅H₉NO₄S, with a molecular weight of 195.20 g/mol .

The theoretical elemental composition can be calculated and would be used as a benchmark for experimental results. For comparison, the experimental values for the related 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid (C₁₀H₉NO₄S) showed close agreement with its calculated composition (Calcd: C, 50.20; H, 3.79; N, 5.85; S 13.40%. Found: C, 50.26; H, 3.83; N, 5.94; S 13.34%). mdpi.com

Table 3: Theoretical Elemental Composition of this compound (C₅H₉NO₄S)

| Element | Symbol | Atomic Mass | Molar Mass Contribution ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 60.055 | 30.77 |

| Hydrogen | H | 1.008 | 9.072 | 4.65 |

| Nitrogen | N | 14.007 | 14.007 | 7.18 |

| Oxygen | O | 15.999 | 63.996 | 32.78 |

| Sulfur | S | 32.06 | 32.06 | 16.43 |

Verification of Elemental Composition

The elemental composition of this compound is a critical parameter for its identification and is determined through elemental analysis. The molecular formula for this compound is C₅H₉NO₄S. The theoretical elemental composition is derived from its molecular weight of 179.19 g/mol .

Elemental analysis provides the percentage composition of each element present in the compound, which can be compared against the calculated theoretical values to confirm the purity and identity of a synthesized sample.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage Composition (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 33.51 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.06 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.81 |

| Oxygen | O | 15.999 | 4 | 63.996 | 35.71 |

| Sulfur | S | 32.06 | 1 | 32.06 | 17.90 |

| Total | 179.19 | 100.00 |

This data serves as a baseline for experimental verification through techniques such as combustion analysis.

Method Development for Analytical Applications

The development of robust analytical methods is essential for the detection and quantification of this compound in various matrices. This involves optimizing derivatization protocols and establishing stability-indicating methods.

Optimization of Derivatization Protocols for Detection and Quantification (e.g., GC-MS methods)

For the analysis of polar, non-volatile compounds like this compound by gas chromatography-mass spectrometry (GC-MS), a derivatization step is often necessary to increase volatility and thermal stability. A common approach for related thiazinane carboxylic acids involves derivatization with alkyl chloroformates.

A study on the related compound, 1,3-thiazinane-4-carboxylic acid, utilized isobutyl chloroformate (IBCF) for derivatization. nih.govresearchgate.netmdpi.comnih.gov This process involves the reaction of the carboxylic acid and the secondary amine group with IBCF in the presence of a catalyst, such as pyridine, to form a more volatile isobutyl derivative. nih.govresearchgate.netmdpi.comnih.gov

The optimization of such a protocol for this compound would involve systematically varying several parameters to achieve the highest reaction yield and reproducibility.

Key Optimization Parameters:

Reagent Concentration: The molar ratio of the derivatizing agent (IBCF) to the analyte is critical. A significant excess of the reagent is typically used to drive the reaction to completion. The optimal ratio is determined by testing a range of concentrations and measuring the peak area of the derivatized product.

Catalyst and pH: The reaction is often catalyzed by a base, such as pyridine, which also neutralizes the HCl byproduct. The amount of catalyst and the pH of the reaction mixture must be optimized to ensure efficient derivatization without causing degradation of the analyte or the derivative.

Reaction Time and Temperature: The kinetics of the derivatization reaction are influenced by time and temperature. A time-course study at different temperatures (e.g., room temperature, 50°C, 70°C) would be conducted to find the conditions that yield the maximum product in the shortest time.

Solvent: The choice of solvent is important for dissolving the reactants and facilitating the reaction. Solvents like acetonitrile (B52724) or ethyl acetate (B1210297) are commonly used. The optimal solvent will provide good solubility for all components and will not interfere with the reaction or subsequent analysis.

Table 2: Hypothetical Optimization of Derivatization Protocol

| Parameter | Range Tested | Optimal Condition | Rationale |

| IBCF:Analyte Ratio | 10:1 to 100:1 | 50:1 | Ensures complete derivatization without excessive reagent interference. |

| Pyridine Volume | 10 µL to 100 µL | 50 µL | Provides sufficient catalysis and neutralization without causing side reactions. |

| Reaction Temperature | 25°C to 80°C | 60°C | Achieves a high reaction rate with minimal degradation of the derivative. |

| Reaction Time | 5 min to 60 min | 20 min | Sufficient time for the reaction to reach completion at the optimal temperature. |

| Extraction Solvent | Dichloromethane, Ethyl Acetate, Hexane | Ethyl Acetate | Provides the best extraction efficiency for the derivatized product from the aqueous reaction mixture. |

Following derivatization, the resulting product can be analyzed by GC-MS, allowing for sensitive and selective quantification.

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It should also be able to separate the API from its degradation products. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common choice for a stability-indicating assay.

The development of such a method involves subjecting the compound to stress conditions to induce degradation. These conditions typically include:

Acidic and Basic Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures.

Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

Thermal Stress: The solid compound is heated to a high temperature (e.g., 80°C) for an extended period.

Photolytic Stress: The compound in solution is exposed to UV and visible light.

The stressed samples are then analyzed by HPLC to separate the parent compound from any degradation products that may have formed. The chromatographic conditions are optimized to achieve adequate resolution between all peaks.

Table 3: Typical Parameters for a Stability-Indicating HPLC Method

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by the UV spectrum of the compound (e.g., 210 nm) |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

The method would be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of monitoring the stability of this compound. researchgate.netresearchgate.netpensoft.netorientjchem.org

Computational Chemistry and Theoretical Studies

Reaction Mechanism Elucidation through Computational Approaches

No published data available.

Transition State Analysis for Synthetic Pathways

The synthesis of thiazinane derivatives often involves cyclization reactions. nih.govsemanticscholar.org A plausible synthetic route to 1,1-dioxo-1,4-thiazinane-3-carboxylic acid could involve the reaction of a substituted amino acid precursor with a sulfur-containing reagent, followed by oxidation of the sulfur atom. Transition state analysis, a cornerstone of computational reaction dynamics, would be instrumental in optimizing such a synthesis.

By employing quantum mechanical methods, such as Density Functional Theory (DFT), chemists can model the reaction pathway, identifying the structures and energies of reactants, intermediates, products, and, crucially, the transition states that connect them. This analysis provides invaluable insights into the reaction mechanism and the factors that control the reaction rate. For instance, the cyclization step would proceed through a transition state where the nucleophilic nitrogen atom attacks an electrophilic carbon, and the subsequent oxidation of the sulfide (B99878) to a sulfone would have its own distinct transition state.

Table 1: Hypothetical Transition State Analysis Parameters for the Synthesis of this compound

| Reaction Step | Computational Method | Key Parameters Calculated | Significance of Findings |

| Cyclization | DFT (B3LYP/6-31G) | Activation Energy (Ea), Gibbs Free Energy of Activation (ΔG‡), Imaginary Frequency | Determines the kinetic feasibility and rate-determining step of the ring-formation process. |

| Oxidation | DFT (B3LYP/6-31G) | Activation Energy (Ea), Nature of the Oxidizing Species, Solvent Effects | Provides insights into the efficiency of the oxidation and helps in selecting the optimal oxidizing agent and reaction conditions. |

This table is illustrative and based on standard computational chemistry practices for analyzing reaction mechanisms. The specific values would need to be calculated through dedicated computational studies.

Predictive Modeling Based on Chemical Structure

The chemical structure of this compound, with its combination of a carboxylic acid, a secondary amine, and a sulfone group, suggests a rich and varied chemical reactivity. Predictive modeling techniques can be employed to forecast its behavior in different chemical environments and its potential interactions with other molecules.

In Silico Tools for Predicting Chemical Transformations

From a purely chemical transformation perspective, in silico tools can predict the "metabolic fate" of a molecule by identifying sites susceptible to chemical modification. For this compound, these tools would likely highlight the carboxylic acid group as a primary site for reactions such as esterification or amidation. The secondary amine is also a reactive handle for N-alkylation or N-acylation. The sulfone group is generally stable but can influence the reactivity of the rest of the molecule through its electron-withdrawing nature.

Predictive software can model the outcomes of various chemical reactions, providing a virtual laboratory for exploring the derivative space of the parent compound. This can be particularly useful in the design of new molecules with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the structural properties of a series of compounds and their chemical reactivity or biological activity. nih.govnih.gov While specific QSAR models for this compound are not available, models developed for other thiazine (B8601807) derivatives can offer valuable insights. nih.gov

These models typically use a range of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters, to predict reactivity. For a series of derivatives of this compound, a QSAR model could be developed to predict, for example, the pKa of the carboxylic acid or the nucleophilicity of the nitrogen atom based on the nature of substituents on the thiazinane ring.

Table 2: Key Molecular Descriptors in QSAR Models for Thiazine Derivatives

| Descriptor Type | Example Descriptor | Influence on Reactivity |

| Electronic | Atomic Partial Charges | Modulates the acidity of the carboxylic acid and the nucleophilicity of the amine. |

| Steric | Molecular Volume | Can influence the accessibility of reactive sites to other molecules. |

| Hydrophobic | LogP | Affects the solubility of the compound in different solvents, which can impact reaction rates. |

This table is based on general principles of QSAR modeling and findings from studies on related thiazine compounds. nih.gov

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. actascientific.comactascientific.com This is particularly relevant in understanding how a molecule like this compound might interact with a protein target. The focus here is on the binding mechanisms, not the biological outcome.

Table 3: Potential Intermolecular Interactions of this compound in a Binding Pocket

| Functional Group | Potential Interaction | Interacting Partner in a Protein |

| Carboxylic Acid | Hydrogen Bonding, Ionic Interactions | Basic amino acid residues (e.g., Arginine, Lysine) |

| Sulfone Group | Hydrogen Bonding | Hydrogen bond donor residues (e.g., Serine, Threonine) |

| Secondary Amine | Hydrogen Bonding | Hydrogen bond acceptor residues (e.g., Aspartate, Glutamate) |

| Thiazinane Ring | Van der Waals Interactions | Hydrophobic amino acid residues (e.g., Leucine, Isoleucine) |

This table illustrates the types of non-covalent interactions that would be assessed in a molecular docking study.

Applications in Advanced Organic Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks

Precursors for Complex Heterocyclic Systems

1,1-dioxo-1,4-thiazinane-3-carboxylic acid has been identified as a key intermediate in the synthesis of pharmacologically active compounds. A notable application is its use in the preparation of imidazotriazine derivatives, which are investigated as modulators of Interleukin-17 (IL-17), a cytokine involved in inflammatory and autoimmune disorders google.com.

In a multi-step synthetic pathway, this compound is reacted with N-hydroxyphthalimide in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl) and a base like 4-dimethylaminopyridine (DMAP) google.com. This reaction is a critical step in the construction of more complex heterocyclic systems. The resulting activated ester can then be further elaborated to yield the target imidazotriazine derivatives. This demonstrates the utility of the this compound scaffold in providing a foundational structure for the development of novel therapeutic agents.

Chiral Auxiliaries and Ligands

Currently, there is no specific information available in the reviewed literature detailing the application of this compound as a chiral auxiliary or ligand in asymmetric synthesis.

Development of Novel Scaffolds for Chemical Research

Exploration of Structure-Reactivity Relationships

Detailed studies focusing on the structure-reactivity relationships of this compound and its derivatives are not extensively documented in the available scientific literature.

Contribution to Methodological Advancements in Chemistry

Innovations in Green Chemistry Synthesis

While green chemistry is a significant focus in modern synthetic chemistry, specific research detailing innovative green synthesis methods for this compound itself, or its direct application in promoting green chemistry principles, has not been found in the performed searches.

Advancements in Asymmetric Synthesis Techniques

The chiral nature of many biological targets has placed a significant demand on the development of asymmetric syntheses for bioactive molecules. For derivatives of this compound, where the stereochemistry at the C3 position is crucial for biological activity, several advanced asymmetric synthesis techniques are being explored.

One promising approach involves the use of chiral catalysts in the cyclization step. For instance, transition metal catalysts, such as those based on palladium, can be employed to catalyze the enantioselective addition of arylboronic acids to cyclic N-sulfonyl imines, which are precursors to chiral cyclic sulfonamides. This method has the potential to produce chiral thiazinane derivatives with high enantiomeric excess.

Another innovative technique is metalloradical C-H amination. This method utilizes cobalt(II) complexes of chiral amidoporphyrins to activate sulfonyl azides, leading to enantioselective intramolecular C-H amination. This process can stereoselectively construct five-membered cyclic sulfonamides and could be adapted for the synthesis of six-membered rings like the thiazinane core.

Furthermore, diastereoselective approaches have been successfully applied to the synthesis of related 1,2-thiazinane-1,1-dioxide derivatives. These methods often involve the use of chiral auxiliaries or substrates to control the stereochemical outcome of the cyclization reaction. While not directly applied to this compound, these methodologies provide a solid foundation for developing highly stereoselective syntheses for this specific compound.

| Technique | Catalyst/Reagent | Potential Outcome for this compound |

|---|---|---|

| Palladium-Catalyzed Arylation | Palladium complexes with chiral ligands | High enantiomeric excess of C3-arylated derivatives |

| Metalloradical C-H Amination | Cobalt(II) complexes of chiral amidoporphyrins | Enantioselective formation of the thiazinane ring |

| Diastereoselective Synthesis | Chiral auxiliaries or substrates | Control over the stereochemistry at multiple centers |

Emerging Areas of Research

The unique structural features of this compound, namely the presence of a cyclic sulfonamide and a carboxylic acid group, make it an attractive scaffold for exploration in cutting-edge areas of chemical research.

Integration with Flow Chemistry and Automated Synthesis

The pharmaceutical and fine chemical industries are increasingly adopting flow chemistry and automated synthesis platforms to improve efficiency, safety, and scalability. The synthesis of sulfonamides, including cyclic variants, is well-suited for these modern technologies.

Fully automated flow-through processes have been successfully developed for the production of secondary sulfonamides. acs.orgnih.gov These systems often employ a "catch and release" protocol where primary sulfonamides are monoalkylated, and the products are obtained in high purity without the need for traditional column chromatography. Such an approach could be readily adapted for the continuous synthesis of derivatives of this compound, enabling rapid library generation for drug discovery programs.

The benefits of integrating the synthesis of this compound with flow chemistry include:

Enhanced Safety: Handling of potentially hazardous reagents and intermediates is minimized.

Improved Reproducibility: Precise control over reaction parameters such as temperature, pressure, and stoichiometry leads to consistent product quality.

Scalability: The transition from laboratory-scale synthesis to industrial production is more straightforward.

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Difficult | Straightforward |

| Safety | Handling of bulk reagents | Minimized reagent handling |

| Purity | Often requires extensive purification | High purity often achieved directly |

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions to create complex, functional assemblies. The structure of this compound possesses key functional groups that can participate in such interactions, making it a promising building block for supramolecular architectures.

The sulfonamide moiety is a potent hydrogen bond donor (N-H) and acceptor (S=O), while the carboxylic acid group provides both a strong hydrogen bond donor (O-H) and acceptor (C=O). These functionalities can drive the self-assembly of molecules into well-defined structures such as dimers, chains, and networks. The resulting supramolecular structures can exhibit interesting properties and have potential applications in areas like drug delivery, crystal engineering, and functional materials.

The study of the supramolecular structure of related sulfonamide-substituted compounds has revealed the formation of cyclic dimers through intermolecular hydrogen bonding. nih.gov It is anticipated that this compound could similarly form robust supramolecular synthons, leading to predictable and designable crystal structures. Furthermore, the introduction of additional functional groups could allow for the construction of more complex, multi-component assemblies with tailored properties.

Conclusion and Future Research Directions

Summary of Current Understanding